5-Hydroxy-6,6-diphenyl-phenanthridine
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Overview
Description
5-Hydroxy-6,6-diphenyl-phenanthridine is a heterocyclic compound that belongs to the phenanthridine family. Phenanthridines are known for their wide range of biological activities and are often found in natural products and pharmaceuticals . This compound is characterized by its unique structure, which includes a phenanthridine core with hydroxy and diphenyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-6,6-diphenyl-phenanthridine can be achieved through various methods. One common approach involves the intramolecular cyclization of aniline precursors. For instance, an I2-mediated synthesis via intramolecular sp3 C–H amination of aniline precursors has been reported . This method is straightforward, does not use transition metals, and can be performed on a gram scale.
Industrial Production Methods
Industrial production methods for phenanthridine derivatives often involve classical reactions such as the Schmidt reaction, Ullmann reaction, and Beckmann rearrangement . These methods, however, may require additional steps for the synthesis of key starting materials and often result in moderate yields.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-6,6-diphenyl-phenanthridine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as dichromate.
Reduction: Common reducing agents include sodium borohydride.
Substitution: Halogenation and nitration are typical substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Dichromate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products
The major products formed from these reactions include halogenated phenanthridines, reduced phenanthridines, and various oxidized derivatives.
Scientific Research Applications
5-Hydroxy-6,6-diphenyl-phenanthridine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential as a DNA intercalator.
Medicine: Investigated for its antibacterial and anticancer properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Hydroxy-6,6-diphenyl-phenanthridine involves its interaction with molecular targets such as DNA and enzymes. For example, it can intercalate into DNA, disrupting its function and leading to cell death . Additionally, it may inhibit specific enzymes, contributing to its antibacterial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Phenanthridine: The parent compound with a simpler structure.
6-Unsubstituted Phenanthridine: Lacks the hydroxy and diphenyl substituents.
Phenanthridinone: Contains a carbonyl group instead of a hydroxy group.
Uniqueness
5-Hydroxy-6,6-diphenyl-phenanthridine is unique due to its specific substituents, which confer distinct chemical and biological properties. Its hydroxy group enhances its ability to form hydrogen bonds, while the diphenyl groups increase its hydrophobicity and potential for π-π interactions .
Properties
CAS No. |
77464-48-3 |
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Molecular Formula |
C25H19NO |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
5-hydroxy-6,6-diphenylphenanthridine |
InChI |
InChI=1S/C25H19NO/c27-26-24-18-10-8-16-22(24)21-15-7-9-17-23(21)25(26,19-11-3-1-4-12-19)20-13-5-2-6-14-20/h1-18,27H |
InChI Key |
BEIPDONXZRKANB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C4N2O)C5=CC=CC=C5 |
Origin of Product |
United States |
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